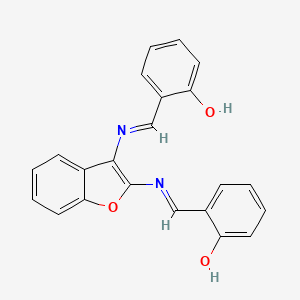

N,N'-Bis-salicylidene-2,3-diamino-benzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Magnesium Determination in Renal Tubular Fluid : Brunette and Crochet (1975) demonstrated the use of N,N'-bis-salicylidene 2,3, diamino benzofuran (SABF) in a fluorometric method for determining magnesium in nanoliter volumes of renal tubular fluid. This technique overcomes interference issues and can be applied to urinary magnesium determination as well (Brunette & Crochet, 1975).

Electropolymerization and Metal Complexes : Reddinger and Reynolds (1998) reported the oxidative electropolymerization of bis(salicylidene) metal complexes to create polymers with various backbone constitutions and film colors. This research highlights the potential of N,N'-bis-salicylidene derivatives in developing electrochromic properties (Reddinger & Reynolds, 1998).

Synthesis and Antimicrobial Activity of Schiff Base Ligands : Ugwu et al. (2017) synthesized metal complexes using Schiff bases, including N,N'-bis-salicylidene-3,5-diaminobenzoic acid. These ligands and their complexes showed inhibitory activity against various gram-negative and gram-positive organisms, indicating their potential in antimicrobial applications (Ugwu et al., 2017).

Cobalt(III) Schiff Base Complexes in Structural and Electrochemical Studies : Pogány et al. (2017) synthesized and characterized new cobalt(III) Schiff base complexes, including derivatives of N,N'-bis-salicylidene. These complexes were studied for their redox properties, indicating their relevance in electrochemical applications (Pogány et al., 2017).

Protein Binding and Cytotoxic Activities of Oxido-Vanadium(V) Salan Complexes : Patra et al. (2021) explored the interaction of salan-V(V) complexes, including derivatives of N,N'-bis-salicylidene, with proteins. These complexes showed cytotoxicity against various cell lines, suggesting their potential in medicinal chemistry (Patra et al., 2021).

Luminescent Properties in Zinc(II) N,N'-Bis(salicylidenes) : Barboza et al. (2015) investigated the luminescent properties and excited state internal proton transfer in zinc(II) N,N'-bis(salicylidenes). The study provides insights into the photoluminescent properties under different conditions, which is useful in the field of photoluminescence (Barboza et al., 2015).

Corrosion Inhibition in Hydrochloric Acid Media : Fakrudeen et al. (2012) synthesized Schiff base compounds, including N,N'-bis(salicylidene)-1,4-diaminophenelyne, and evaluated their effectiveness as corrosion inhibitors on AA6061 and AA6063 alloys in hydrochloric acid. This research is significant for corrosion protection in industrial applications (Fakrudeen et al., 2012).

Mecanismo De Acción

Propiedades

| 15108-19-7 | |

Fórmula molecular |

C22H16N2O3 |

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

2-[[2-[(2-hydroxyphenyl)methylideneamino]-1-benzofuran-3-yl]iminomethyl]phenol |

InChI |

InChI=1S/C22H16N2O3/c25-18-10-4-1-7-15(18)13-23-21-17-9-3-6-12-20(17)27-22(21)24-14-16-8-2-5-11-19(16)26/h1-14,25-26H |

Clave InChI |

WBJRRXSNHBYISQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=NC2=C(OC3=CC=CC=C32)N=CC4=CC=CC=C4O)O |

SMILES canónico |

C1=CC=C(C(=C1)C=NC2=C(OC3=CC=CC=C32)N=CC4=CC=CC=C4O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)

![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)